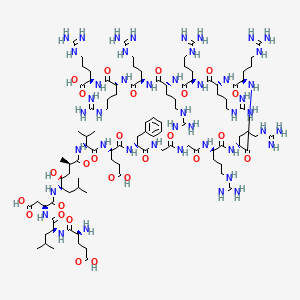
N-(2-amino-4-bromophenyl)-N,N-dimethylamine dihydrochloride
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of a compound can be determined by its InChI code or SMILES string. For a related compound, “2-Amino-4-bromophenol”, the InChI code is “1S/C6H6BrNO/c7-4-1-2-6(9)5(8)3-4/h1-3,9H,8H2” and the SMILES string is "Nc1cc(Br)ccc1O" .
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound can be determined by its empirical formula, molecular weight, form, melting point, and storage temperature. For a related compound, “2-Amino-4-bromophenol”, the empirical formula is “C6H6BrNO”, the molecular weight is 188.02, the form is crystals, the melting point is 130-135 °C, and the storage temperature is 2-8°C .
Wissenschaftliche Forschungsanwendungen
Metabolism Studies : A study investigated the in vivo metabolism of 4-bromo-2,5-dimethoxyphenethylamine (2C-B) in rats, which shares structural similarities with N-(2-amino-4-bromophenyl)-N,N-dimethylamine dihydrochloride. This research is crucial for understanding the metabolic pathways and potential interactions of related compounds (Kanamori et al., 2002).
Synthetic Chemistry : The compound has applications in synthetic chemistry. For instance, research has explored the use of dimethylformamide as a carbon monoxide source in palladium-catalyzed aminocarbonylations of aryl bromides, a process relevant to the synthesis of compounds like this compound (Wan et al., 2002).
Analytical Techniques : The compound's derivatives have been studied for their role in analytical techniques. For example, a study on the synthesis and identification of 2-amino-1-(4-bromo-2, 5-dimethoxyphenyl)ethan-1-one (bk-2C-B), a related compound, demonstrates the compound's relevance in developing analytical methods for novel psychoactive substances (Power et al., 2015).
Chemical Synthesis : Another study discusses the synthesis of N,N-Dimethyl-4-nitrobenzylamine, an important intermediate in organic synthesis widely used in medicine and chemical fields, showcasing the utility of related compounds in synthesizing key industrial chemicals (Wang Ling-ya, 2015).
Pharmacological Research : Despite excluding drug use and side effects, it's worth noting that research in this domain often provides insights into the broader applications of such compounds. Studies in this field help understand the compound's interaction with biological systems, which can be relevant for various scientific applications.
Safety and Hazards
The safety and hazards of a compound can be determined by its hazard statements, precautionary statements, hazard classifications, and target organs. For a related compound, “2-Amino-4-bromophenol”, the hazard statements are “H302 - H315 - H317 - H319 - H334 - H335”, the precautionary statements are “P261 - P264 - P280 - P301 + P312 - P302 + P352 - P305 + P351 + P338”, the hazard classifications are “Acute Tox. 4 Oral - Eye Irrit. 2 - Resp. Sens. 1 - Skin Irrit. 2 - Skin Sens. 1 - STOT SE 3”, and the target organ is the respiratory system .
Wirkmechanismus
Target of Action
Similar compounds have been shown to interact with various enzymes and receptors in the body . The specific targets and their roles would depend on the exact molecular structure and functional groups present in the compound.
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets through a variety of mechanisms, including binding to active sites, altering protein conformation, or modulating signal transduction pathways . The exact changes resulting from these interactions would depend on the specific targets involved.
Biochemical Pathways
Similar compounds have been shown to influence a variety of biochemical pathways, including those involved in cell proliferation, apoptosis, and signal transduction . The downstream effects of these pathway alterations would depend on the specific cellular context.
Pharmacokinetics
Similar compounds have been shown to exhibit good adme properties, suggesting that this compound may also have favorable bioavailability .
Result of Action
Similar compounds have been shown to exert a variety of effects, including inhibition of cell proliferation, induction of apoptosis, and modulation of signal transduction pathways .
Eigenschaften
IUPAC Name |
4-bromo-1-N,1-N-dimethylbenzene-1,2-diamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrN2.2ClH/c1-11(2)8-4-3-6(9)5-7(8)10;;/h3-5H,10H2,1-2H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWKIGXWQDQNVGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=C(C=C1)Br)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13BrCl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![L-[3-13C]rhamnose monohydrate](/img/structure/B1518676.png)

![4-[(5-Methyl-1,2,4-oxadiazol-3-yl)methoxy]benzaldehyde](/img/structure/B1518680.png)


![N-{[2-(trifluoromethoxy)phenyl]methyl}cyclopentanamine](/img/structure/B1518684.png)





